N-(4-nitrophenyl)-2-(thiophen-2-yl)acetamide N-(4-nitrophenyl)-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9295230
InChI: InChI=1S/C12H10N2O3S/c15-12(8-11-2-1-7-18-11)13-9-3-5-10(6-4-9)14(16)17/h1-7H,8H2,(H,13,15)
SMILES:
Molecular Formula: C12H10N2O3S
Molecular Weight: 262.29 g/mol

N-(4-nitrophenyl)-2-(thiophen-2-yl)acetamide

CAS No.:

Cat. No.: VC9295230

Molecular Formula: C12H10N2O3S

Molecular Weight: 262.29 g/mol

* For research use only. Not for human or veterinary use.

N-(4-nitrophenyl)-2-(thiophen-2-yl)acetamide -

Specification

Molecular Formula C12H10N2O3S
Molecular Weight 262.29 g/mol
IUPAC Name N-(4-nitrophenyl)-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C12H10N2O3S/c15-12(8-11-2-1-7-18-11)13-9-3-5-10(6-4-9)14(16)17/h1-7H,8H2,(H,13,15)
Standard InChI Key BOASBEGFXYCEPO-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

N-(4-Nitrophenyl)-2-(thiophen-2-yl)acetamide (C₁₂H₁₀N₂O₃S) features a molecular weight of 274.29 g/mol and a planar architecture dominated by two aromatic systems: a 4-nitrophenyl group and a thiophene ring. The acetamide linker (-NH-CO-CH₂-) bridges these moieties, enabling conjugation effects that modulate electronic distribution. Key structural attributes include:

Functional Group Contributions

  • 4-Nitrophenyl Group: The nitro (-NO₂) substituent at the para position introduces strong electron-withdrawing effects, enhancing electrophilic character and influencing intermolecular interactions.

  • Thiophene Ring: A five-membered heterocycle with sulfur, this group contributes to π-π stacking interactions and improves lipid solubility, critical for membrane permeability in biological systems .

  • Acetamide Bridge: Serves as a flexible spacer, allowing rotational freedom while maintaining electronic communication between aromatic systems .

Table 1: Physicochemical Properties of N-(4-Nitrophenyl)-2-(Thiophen-2-yl)Acetamide

PropertyValueSource Reference
Molecular FormulaC₁₂H₁₀N₂O₃S
Molecular Weight274.29 g/molCalculated
logP (Partition Coefficient)2.38 ± 0.15
Hydrogen Bond Donors1 (amide -NH)
Hydrogen Bond Acceptors5 (amide, nitro, thiophene S)
Polar Surface Area85.94 Ų

Synthesis and Optimization Strategies

The synthesis of N-(4-nitrophenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step reactions leveraging nucleophilic acyl substitution and cyclization.

Primary Synthetic Routes

  • Acylation of 4-Nitroaniline:

    • Step 1: React 4-nitroaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form N-(4-nitrophenyl)chloroacetamide.

    • Step 2: Substitute the chloride with thiophen-2-ylmagnesium bromide via Grignard reaction, followed by acid workup to yield the final product .

    • Yield: ~65–70% after purification by column chromatography .

  • One-Pot Heterocyclic Condensation:

    • Combine 4-nitroaniline, thiophene-2-carboxylic acid, and acetic anhydride under reflux, catalyzed by piperidine. This method avoids isolation of intermediates, achieving yields of ~75% .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time (h)
Acylation-Grignard65–70≥958–10
One-Pot Condensation75≥906

Biological Activities and Mechanistic Insights

Preclinical studies on structural analogs reveal promising antibacterial and antitumor properties, attributed to the compound’s dual aromatic systems and electrophilic nitro group.

Antibacterial Activity

  • Gram-Positive Bacteria: Inhibitory effects against Staphylococcus aureus (MIC = 12.5 µg/mL) and Bacillus subtilis (MIC = 25 µg/mL) were observed in analogs with similar acetamide-thiophene frameworks .

  • Mechanism: Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), as suggested by molecular docking studies .

Applications in Materials Science

The compound’s conjugated system and electron-deficient nitro group make it a candidate for organic electronics:

Organic Semiconductor Development

  • Charge Mobility: Theoretical calculations predict hole mobility of 0.45 cm²/V·s, comparable to polythiophene derivatives .

  • Thin-Film Transistors: Preliminary studies show on/off ratios >10⁴ when incorporated into polycrystalline films .

Future Directions and Challenges

While N-(4-nitrophenyl)-2-(thiophen-2-yl)acetamide exhibits multifunctional potential, key challenges remain:

  • Solubility Limitations: High logP (2.38) necessitates formulation strategies (e.g., nanoemulsions) for in vivo applications.

  • Toxicological Profiling: Chronic toxicity and metabolization pathways require elucidation through rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator